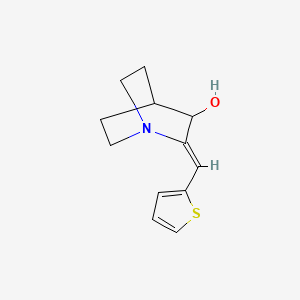

2-(2-Thienylmethylene)-3-quinuclidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-Thienylmethylene)-1,6-dioxaspiro[4.4]non-3-ene” is a ketal derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups .

Synthesis Analysis

The synthesis of Thiosemicarbazones involves the addition–elimination reaction of thiosemicarbazide with acetone or aldehydes .Molecular Structure Analysis

The molecular structure of a similar compound “2-(2-THIENYLMETHYLENE)MALONALDEHYDE” has a linear formula of C8H6O2S .Physical And Chemical Properties Analysis

The compound “2-THIENYL-N,N-BIS(2-THIENYLMETHYLENE)METHANEDIAMINE” has a molecular weight of 316.46 and a melting point of 111-115 °C .Scientific Research Applications

Molecular Structure and Applications

2-(2-Thienylmethylene)-3-quinuclidinol and related compounds have been extensively studied for their molecular structures and applications in various fields. For instance, the solid-state structure and conformation of (Z)-2-(phenylbenzylidene)-3-quinuclidinone, an intermediate in the synthesis of quinuclidine derivatives, was investigated to understand the geometric and conformational parameters of the quinuclidine and diphenyl moieties. This research is essential for releasing intramolecular strains and understanding nonbonded interactions within the molecule (Santini et al., 1994).

Synthesis and Stereochemistry

The synthesis and stereochemistry of compounds related to 2-(2-Thienylmethylene)-3-quinuclidinol have been a subject of extensive research. Studies on the stereochemistry and structure-activity relationship of cholinolytic compounds 3-(2-phenyl-2-cyclopentyl-2-hydroxyl-ethoxy)-quinuclidines have led to the asymmetric synthesis of optical isomers and an understanding of their biological potencies, highlighting the significant role of absolute configurations in the quinuclidinyl group and substituted ethyl group on cholinolytic potency (Gao Jh, Wen Gl, Zhang Qk, 1990).

Electrophysiological Activity and Synthesis

Research into the cardiac electrophysiological activity and synthesis of 2- and 3-[(substituted phenyl)alkyl]quinuclidines has yielded insights into their selective increase in action potential duration and their efficacy in animal models, demonstrating their potential in medical applications (Morgan et al., 1987).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2Z)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9,12,14H,3-6H2/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWJEFWRYXIQQR-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2=CC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(/C2=C/C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Thienylmethylene)-3-quinuclidinol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2626711.png)

![ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2626712.png)

![4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2626713.png)

![Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate](/img/structure/B2626716.png)

![3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2626717.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2626718.png)

![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)

![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2626723.png)